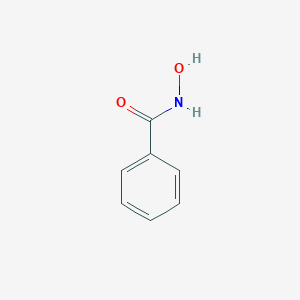

N-Hydroxybenzamide

Overview

Description

Benzhydroxamic acid is an organic compound belonging to the class of benzoic acids and derivatives. It contains a carboxylic acid substituent attached to a benzene ring. This compound is known for its role as a potent metal chelator and an efficient enzyme inhibitor .

Scientific Research Applications

Benzhydroxamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

Biology: It acts as an inhibitor of various enzymes, including urease and matrix metalloproteinase.

Safety and Hazards

Future Directions

A recent paper discusses the use of Rh (III)-catalyzed C-H activation/annulation of N-hydroxybenzamides with propargylic acetates for modular access to isoquinolones . This reaction proceeds through a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure, affording a broad spectrum of products with diverse substituents in moderate-to-excellent yields . This could be a promising direction for future research and applications of N-Hydroxybenzamide.

Mechanism of Action

Benzhydroxamic acid exerts its effects primarily through its ability to chelate metal ions and inhibit enzymes. It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is particularly effective in inhibiting metalloproteinases and urease .

Similar Compounds:

- Salicylhydroxamic acid

- Acetohydroxamic acid

- N-Benzoyl-N-phenylhydroxylamine

Comparison: Benzhydroxamic acid is unique in its strong metal-chelating properties and its ability to inhibit a wide range of enzymes. Compared to salicylhydroxamic acid and acetohydroxamic acid, benzhydroxamic acid has a higher affinity for metal ions and a broader spectrum of enzyme inhibition .

Biochemical Analysis

Biochemical Properties

It has been found to participate in Rhodium (III)-catalyzed cascade C-H activation/annulation with propargylic acetates, leading to the formation of NH-free isoquinolones . This reaction involves the simultaneous formation of two new C-C/C-N bonds and one heterocycle .

Cellular Effects

It has been found to disrupt a unique secretory pathway in the protozoan parasite Toxoplasma gondii

Molecular Mechanism

The molecular mechanism of N-Hydroxybenzamide involves a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure . This leads to the formation of NH-free isoquinolones

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydroxamic acid can be synthesized through various methods. One common method involves the reaction of hydroxylamine hydrochloride with ethyl benzoate in the presence of potassium hydroxide. The reaction mixture is cooled, and the resulting potassium benzhydroxamate is treated with acetic acid to yield benzhydroxamic acid . Another method involves the reaction of hydroxylamine with benzoyl chloride .

Industrial Production Methods: Industrial production of benzhydroxamic acid typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzhydroxamic acid undergoes various chemical reactions, including:

Oxidation: Benzhydroxamic acid can be oxidized to form benzamide.

Reduction: It can be reduced to form benzylamine.

Substitution: It can undergo nucleophilic substitution reactions, particularly with acyl chlorides to form acyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acyl chlorides and anhydrides are commonly used reagents.

Major Products Formed:

Oxidation: Benzamide

Reduction: Benzylamine

Substitution: Acyl derivatives such as benzoyl derivatives.

Properties

IUPAC Name |

N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEUYMSGMPQMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32685-16-8 (mono-potassium salt) | |

| Record name | Benzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025421 | |

| Record name | Benzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhombic crystals or light beige solid. (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Explodes (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

495-18-1 | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YW73872D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

259 to 266 °F (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Hydroxybenzamide derivatives, often designed as histone deacetylase (HDAC) inhibitors, demonstrate anti-cancer properties through various mechanisms:* HDAC Inhibition: These compounds effectively inhibit HDACs, a class of enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to increased histone acetylation, promoting the reactivation of tumor suppressor genes and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. [, , , , ]* TRAIL Sensitization: Certain N-Hydroxybenzamides can sensitize colon cancer cells to TRAIL-induced apoptosis by upregulating death receptor 5 (DR5) expression and promoting the degradation of the anti-apoptotic protein survivin. [, , , ]* COX-2 Modulation: Some derivatives, like 2-Methoxy-5-amino-N-hydroxybenzamide, inhibit colon cancer cell growth by downregulating cyclooxygenase-2 (COX-2) expression, a key enzyme in prostaglandin synthesis often overexpressed in cancer. This inhibition disrupts the COX-2/PGE₂ axis, known to sustain tumor growth. [, , ]

A: The hydroxamic acid moiety (-CONHOH) is crucial for the activity of N-Hydroxybenzamides, particularly as HDAC inhibitors. It acts as a zinc-chelating group, forming a stable complex with the zinc ion present in the active site of HDAC enzymes. This chelation effectively blocks the enzyme's catalytic activity. [, , , , ]

ANone: The molecular formula of this compound is C₇H₇NO₂ and its molecular weight is 137.14 g/mol.

A: While specific spectroscopic data for this compound itself might vary depending on the study, many research articles utilizing this compound derivatives provide characterization data for their synthesized compounds using techniques like NMR spectroscopy (¹H-NMR, ¹³C-NMR) and IR spectroscopy. [, , , , ]

ANone: The provided research focuses primarily on the biological activity and synthesis of this compound derivatives, with limited information on their material compatibility and stability outside biological contexts. Further research is necessary to assess these properties.

A: Computational methods, including molecular docking and 2D-QSAR, have been valuable tools in studying this compound derivatives:* Molecular Docking: This technique has been used to predict the binding mode and affinity of this compound derivatives within the active site of target enzymes like HDACs. These simulations help understand the structure-activity relationship and guide the design of more potent inhibitors. [, , ]* 2D-QSAR: Quantitative structure-activity relationship (QSAR) studies, specifically 2D-QSAR, have been performed on datasets of this compound derivatives to establish a correlation between their chemical structures and HDAC inhibitory activities. These models can predict the activity of new analogs and aid in the development of more potent inhibitors. []

A: Extensive SAR studies have revealed that modifying various regions of the this compound scaffold significantly influences HDAC inhibitory potency and selectivity:* Substitution on the Benzene Ring: Introducing substituents at specific positions on the benzene ring, like meta-sulfamoyl groups, can significantly enhance HDAC8 selectivity. [, ]* Cap Group Variations: Modifying the "cap group," typically attached to the benzene ring via a linker, dramatically impacts HDAC isoform selectivity and potency. For example, bulky and hydrophobic cap groups might favor interaction with HDAC6 due to its wider active site entrance. [, , ]* Linker Modifications: The type and length of the linker connecting the cap group to the benzene ring also affect activity. Studies have shown that specific linkers can improve selectivity towards certain HDAC isoforms. [, , ]

A: Yes, chirality plays a crucial role. In the development of HDAC inhibitors, the (S)-enantiomer of 4-(2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-phenylacetamido)-N-hydroxybenzamide (D17) demonstrated superior in vivo antitumor activity compared to its (R)-counterpart, highlighting the importance of chirality for optimal activity. []

ANone: While the provided articles don't delve deep into specific formulation strategies, they highlight the need to optimize these parameters for this compound derivatives to improve their therapeutic potential. Further research focusing on formulation development is crucial for translating these compounds into viable drugs.

ANone: The provided research primarily focuses on the scientific aspects of this compound derivatives, with limited information on SHE regulations. Compliance with relevant regulations is essential during drug development and manufacturing.

A: Researchers have employed various models to evaluate the efficacy of this compound derivatives:* In Vitro Studies: Cell-based assays using various human cancer cell lines, including colon, prostate, lung, breast, ovarian, and liver cancer cells, have been extensively used to assess the antiproliferative activity of these compounds. [, , , , , ]* In Vivo Studies: Murine models, such as xenograft models using human colon cancer cell lines (CT26) and chemically induced colitis-associated colon cancer models (azoxymethane/dextran sulfate sodium), have been utilized to evaluate the in vivo antitumor efficacy of this compound derivatives. [, , ]

ANone: While the research doesn't provide specific details on resistance mechanisms to this compound derivatives, it's crucial to investigate these aspects, especially considering the development of resistance to cancer therapeutics is a significant challenge.

ANone: While some studies demonstrate the in vivo antitumor activity of certain this compound derivatives, comprehensive toxicological data is limited in the provided research. Thorough safety assessments are essential to determine the therapeutic window and potential adverse effects of these compounds.

A: While the research doesn't directly identify specific biomarkers, it suggests potential candidates for further investigation. For instance, changes in DR5 and survivin expression levels following treatment with 2-Methoxy-5-amino-N-hydroxybenzamide could be explored as potential pharmacodynamic biomarkers. []

A: Researchers utilize various analytical techniques, including:* NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are widely employed for structural elucidation and characterization of synthesized this compound derivatives. [, , , , ]* IR Spectroscopy: IR spectroscopy helps identify functional groups present in the compounds, aiding in their characterization. [, , , , ]* Flow Cytometry: This technique is used to assess cell cycle progression and apoptosis in cells treated with this compound derivatives. [, ]* Western Blotting: This method analyzes the expression levels of specific proteins, such as HDACs, cyclins, and signaling pathway proteins, to evaluate the cellular effects of this compound derivatives. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)